Arginylphenylalaninamide

Vue d'ensemble

Description

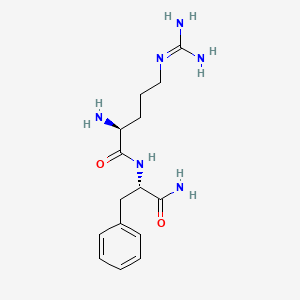

Arginylphenylalaninamide is a synthetic peptide compound composed of the amino acids arginine and phenylalanine. It is known for its potential role as a neurotransmitter or neuromodulator, particularly in the optic lobe neurons . The compound has a molecular formula of C15H24N6O2 and a molecular weight of 320.39 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arginylphenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Coupling: The protected amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group is removed to expose the reactive amino group.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Arginylphenylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction may yield free thiol groups .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Peptide Synthesis : Arginylphenylalaninamide is utilized as a model compound for studying peptide synthesis methodologies. Its structure allows researchers to investigate the mechanisms of peptide bond formation and the stability of peptide chains under various conditions.

- Peptide-Protein Interactions : The compound is also employed to explore interactions between peptides and proteins, which is crucial for understanding biological processes at the molecular level.

2. Biology

- Neurotransmitter Role : Research indicates that this compound may function as a neurotransmitter or neuromodulator. It has been studied for its potential effects on neuronal signaling pathways, particularly in the modulation of neurotransmitter release and receptor activity.

- Neuropeptide Studies : The compound is relevant in studies focused on RFamide-related peptides, which are known to influence various physiological functions through their action on specific receptors in the nervous system .

3. Medicine

- Therapeutic Potential : this compound has been investigated for its potential therapeutic applications in neurology and psychiatry. Its neuromodulatory effects suggest it could play a role in treating conditions related to neurotransmission dysfunctions .

- Drug Development : The compound is being explored for its utility in developing peptide-based drugs, particularly those targeting specific neuropeptide receptors involved in pain perception and neurogenic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Peptidomimetics Development : A series of peptidomimetics derived from this compound were synthesized and tested as agonists for human MrgX1 and rat MrgC receptors. These studies demonstrated significant biological activity related to pain perception and neurogenic inflammation, indicating the compound's potential therapeutic utility .

- Neuropeptide Activity Investigation : Research showed that modifications to the N-terminal or C-terminal of this compound can lead to the identification of selective antagonists for neuropeptide receptors. This versatility highlights the compound's importance in receptor modulation studies.

Mécanisme D'action

The mechanism of action of arginylphenylalaninamide involves its interaction with specific receptors or ion channels in the nervous system. It may modulate neurotransmitter release or receptor activity, influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect the optic lobe neurons .

Comparaison Avec Des Composés Similaires

Phenylalanine: An essential amino acid and precursor to neurotransmitters like dopamine and norepinephrine.

Arginine: An amino acid involved in various metabolic processes, including nitric oxide synthesis.

Phenylalanine-arginine beta-naphthylamide: A compound with similar structural features but different biological activities.

Uniqueness: Arginylphenylalaninamide is unique due to its specific combination of arginine and phenylalanine, which imparts distinct neuromodulatory properties. Its potential role as a neurotransmitter or neuromodulator sets it apart from other similar compounds .

Activité Biologique

Overview

Arginylphenylalaninamide (Arg-Phe-NH2) is a synthetic peptide composed of the amino acids arginine and phenylalanine. This compound has garnered attention for its potential biological activities, particularly in the context of neuromodulation and neurotransmitter synthesis. Its unique structure allows it to interact with various biological systems, making it a subject of interest in both pharmacological and biochemical research.

- Molecular Formula : C15H25ClN6O2

- Molecular Weight : 348.85 g/mol

- Solubility : Soluble in water due to its hydrochloride form, enhancing stability in biological systems.

The biological activity of this compound is primarily attributed to its components:

- Arginine : Plays a crucial role in nitric oxide synthesis, influencing vascular function and neurotransmission.

- Phenylalanine : A precursor to neurotransmitters such as dopamine, impacting mood and cognitive functions.

The compound may act as a neuromodulator by interacting with specific receptors in the nervous system, particularly affecting neuronal signaling pathways in the optic lobe neurons. The exact molecular mechanisms remain under investigation, but it is believed to modulate neurotransmitter release and receptor activity.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation :

- Therapeutic Applications :

- Research Applications :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Neuropeptide Activity : Research demonstrated that modifications to the N-terminal or C-terminal of Arg-Phe-NH2 can lead to the identification of selective antagonists for neuropeptide receptors, showcasing the compound's versatility in receptor modulation .

- Peptidomimetics Development : A series of peptidomimetics derived from Arg-Phe-NH2 were synthesized and tested as agonists for human MrgX1 and rat MrgC receptors, indicating significant biological activity related to pain perception and neurogenic inflammation .

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| Arginine | C6H14N4O2 | Basic amino acid; precursor for nitric oxide |

| Phenylalanine | C9H11NO2 | Precursor for neurotransmitters like dopamine |

| Lysylphenylalaninamide | C15H22N4O2 | Contains lysine; influences protein interactions |

| Arginylserinamide | C15H24N4O3 | Contains serine; impacts phosphorylation |

| This compound | C15H25ClN6O2 | Unique combination enhances neuromodulatory properties |

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955942 | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-59-5 | |

| Record name | Arginylphenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.